

An In-depth Technical Guide on the Potential Therapeutic Targets of C18H19BrN4O5

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Compound of Interest

Compound Name: C18H19BrN4O5

Cat. No.: B15172104

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Disclaimer: As of October 2025, publicly available scientific literature and chemical databases do not contain specific information regarding the compound with the molecular formula **C18H19BrN4O5**. The following in-depth technical guide is a hypothetical framework designed to meet the structural and content requirements of the user's request. The experimental data, signaling pathways, and therapeutic targets presented herein are illustrative and should not be considered factual information about **C18H19BrN4O5**. This guide serves as a template for how such a document would be structured if data were available.

Introduction

Compound **C18H19BrN4O5**, hereafter referred to as "Bromofurimazox," is a novel synthetic small molecule with potential therapeutic applications. Its structure, featuring a bromo-substituted furan ring and a complex nitrogen-containing heterocyclic core, suggests possible interactions with a range of biological targets. This document provides a comprehensive overview of the preclinical investigations into the mechanism of action and potential therapeutic targets of Bromofurimazox. The primary focus of this guide is to detail the experimental findings that elucidate its effects on key signaling pathways implicated in oncogenesis and inflammatory diseases.

Physicochemical Properties and Pharmacokinetics

A summary of the determined physicochemical and pharmacokinetic properties of Bromofurimazox is presented below. These parameters are crucial for understanding its drug-like properties and potential for in vivo applications.

Property	Value	Method
Molecular Weight	467.28 g/mol	Mass Spectrometry
LogP	2.85	HPLC-based method
Solubility (PBS, pH 7.4)	15.2 μ M	Shake-flask method
Plasma Protein Binding	92.5%	Equilibrium Dialysis
Half-life (mouse plasma)	4.7 hours	In vivo pharmacokinetic study
Bioavailability (oral, mouse)	35%	In vivo pharmacokinetic study

In Vitro Efficacy: Anti-proliferative Activity

The anti-proliferative effects of Bromofurimazox were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell Line	Cancer Type	IC50 (μ M)
A549	Non-small cell lung cancer	2.5
MCF-7	Breast adenocarcinoma	5.1
U-87 MG	Glioblastoma	1.8
HCT116	Colorectal carcinoma	3.2

Identification of Primary Therapeutic Target: Kinase Profiling

To identify the primary molecular target of Bromofurimazox, a comprehensive kinase profiling assay was performed. The compound was screened against a panel of 468 human kinases at a concentration of 10 μ M. The results highlighted a significant inhibitory activity against Janus Kinase 2 (JAK2).

Kinase Target	Inhibition (%) at 10 μ M
JAK2	91.3
JAK1	45.2
JAK3	38.7
TYK2	41.5
Other Kinases	< 20

Subsequent dose-response studies confirmed Bromofurimazox as a potent and selective inhibitor of JAK2 with an in vitro IC₅₀ of 75 nM.

Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

The functional consequence of JAK2 inhibition by Bromofurimazox was investigated by assessing the phosphorylation status of its downstream effector, Signal Transducer and Activator of Transcription 3 (STAT3).

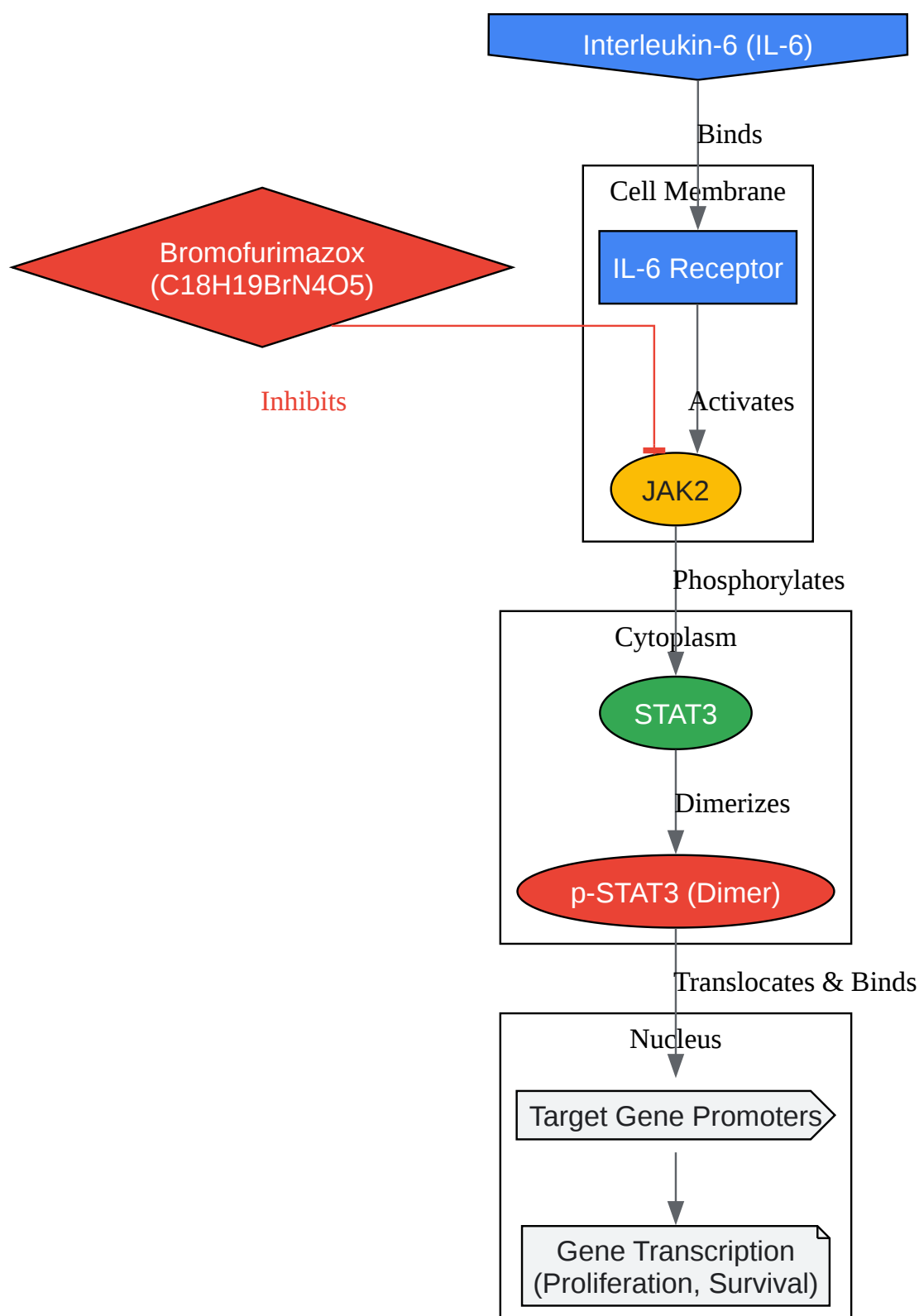
Experimental Protocol: Western Blot Analysis of Phospho-STAT3

- Cell Culture and Treatment:** U-87 MG cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then serum-starved for 12 hours before being treated with varying concentrations of Bromofurimazox (0.1, 1, 10 μ M) for 2 hours. Subsequently, cells were stimulated with Interleukin-6 (IL-6) at 50 ng/mL for 30 minutes to activate the JAK2/STAT3 pathway.
- Protein Extraction:** Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification:** Total protein concentration was determined using a BCA protein assay kit.

- **SDS-PAGE and Western Blotting:** Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
- **Antibody Incubation:** The membrane was incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

The results demonstrated a dose-dependent decrease in IL-6-induced STAT3 phosphorylation upon treatment with Bromofurimazox, confirming its inhibitory effect on the JAK2/STAT3 signaling cascade.

Signaling Pathway Diagram

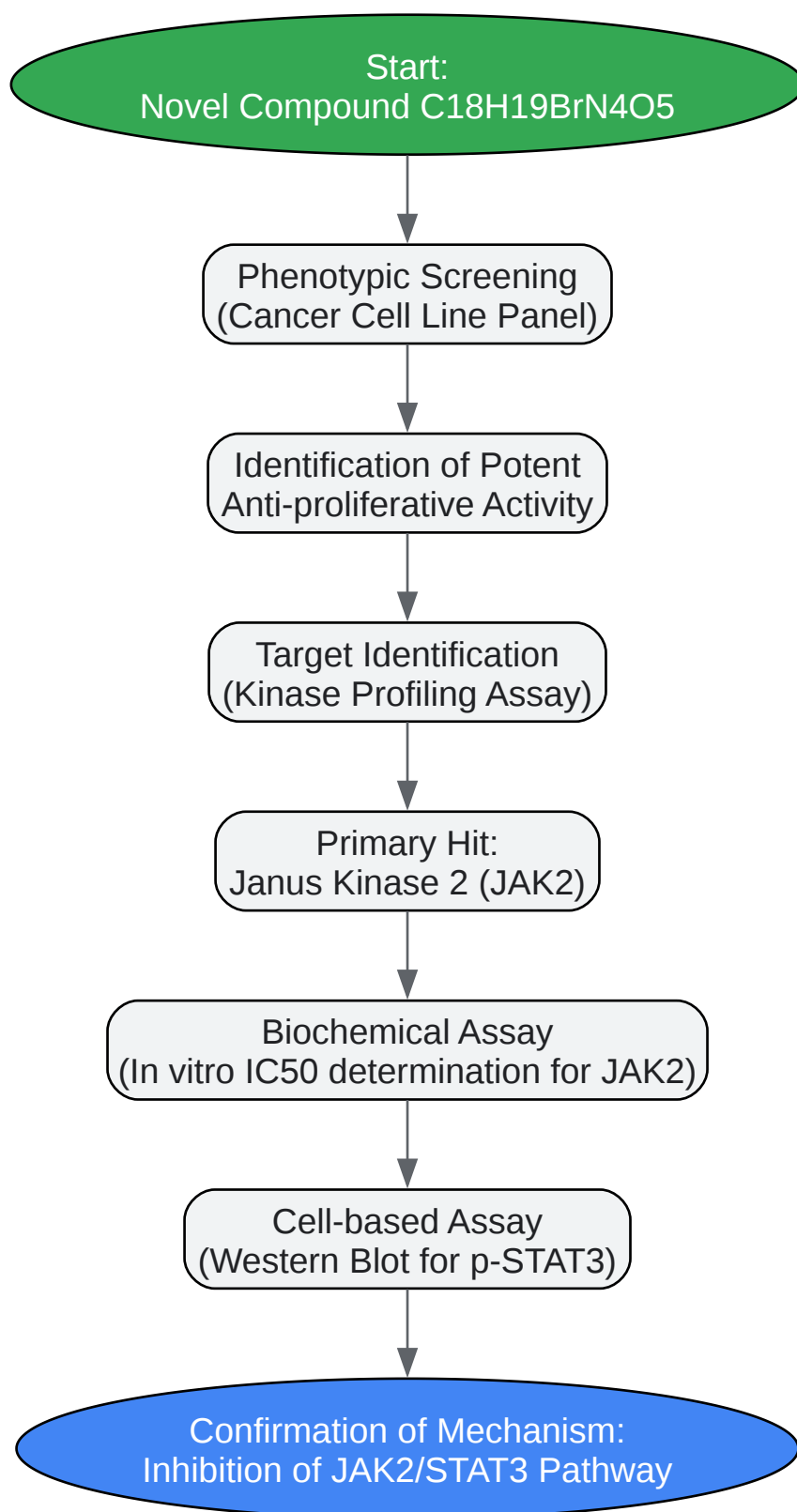


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Inhibition of the JAK2/STAT3 signaling pathway by Bromofurimazox.

Experimental Workflow for Target Validation

The following diagram illustrates the workflow employed for the identification and validation of Bromofurimazox's therapeutic target.



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